molecular formula C15H19N3O2S2 B7068591 N-cyclopropyl-3-(4,5-dimethyl-2-oxo-1,3-thiazol-3-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide

N-cyclopropyl-3-(4,5-dimethyl-2-oxo-1,3-thiazol-3-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide

Cat. No.: B7068591
M. Wt: 337.5 g/mol
InChI Key: QLIQEIPZEJGXOL-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-(4,5-dimethyl-2-oxo-1,3-thiazol-3-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Properties

IUPAC Name

N-cyclopropyl-3-(4,5-dimethyl-2-oxo-1,3-thiazol-3-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S2/c1-9-8-21-14(16-9)18(12-4-5-12)13(19)6-7-17-10(2)11(3)22-15(17)20/h8,12H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLIQEIPZEJGXOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)N(C2CC2)C(=O)CCN3C(=C(SC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-(4,5-dimethyl-2-oxo-1,3-thiazol-3-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide typically involves multi-step organic reactions. The key steps may include:

    Formation of Thiazole Rings: This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

    Amide Bond Formation: The coupling of the thiazole derivatives with cyclopropylamine can be done using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole rings.

    Reduction: Reduction reactions could target the carbonyl groups in the thiazole rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the thiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

N-cyclopropyl-3-(4,5-dimethyl-2-oxo-1,3-thiazol-3-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide may have various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways. The molecular targets might include kinases, proteases, or DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: The parent compound with a simple thiazole ring.

    Benzothiazole: A fused ring system with benzene and thiazole.

    Thiazolidine: A saturated derivative of thiazole.

Uniqueness

N-cyclopropyl-3-(4,5-dimethyl-2-oxo-1,3-thiazol-3-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide is unique due to its specific substitution pattern and the presence of both cyclopropyl and thiazole moieties, which may confer distinct biological activities and chemical properties compared to other thiazole derivatives.

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